
(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride is a chemical compound with the molecular formula C8H11NS·HCl and a molecular weight of 189.7 g/mol. It is a building block used in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride typically involves the cyclopropanation of thiophene derivatives followed by amination and subsequent hydrochloride salt formation. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for cost, efficiency, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of materials with specific chemical properties
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-thiophen-2-ylphenyl)methanamine: A phenylmethylamine derivative with similar structural features.
Cyclopropyl (2-methoxyphenyl)methanamine hydrochloride: Another cyclopropyl derivative with a methoxyphenyl group.
Uniqueness
(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride is unique due to its specific combination of a thiophene ring and a cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
(2-thiophen-2-ylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-5-6-4-7(6)8-2-1-3-10-8;/h1-3,6-7H,4-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPCOXNYVGFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B8139939.png)
![2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8139950.png)
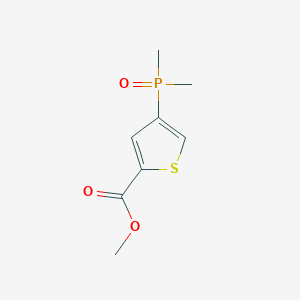
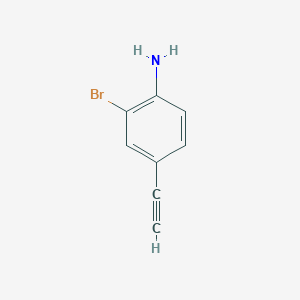
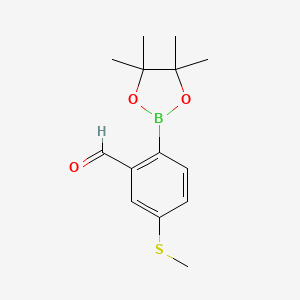
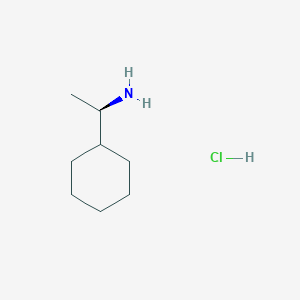
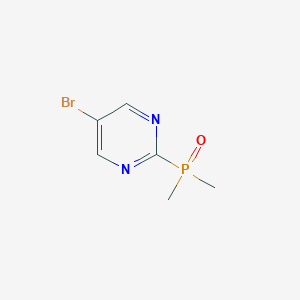
![5-[(diethoxyphosphinyl)carbonyl]-1H-indole-2-carboxylic acid](/img/structure/B8139988.png)
![5,10-Dioxo-2,3-dihydrobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile](/img/structure/B8139993.png)
![2-[4-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8140014.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140025.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]-4-bromobenzamide](/img/structure/B8140026.png)
![(E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]benzenecarboximidoyl chloride](/img/structure/B8140028.png)
![(1E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-4-methylbenzenecarboximidoyl chloride](/img/structure/B8140034.png)
